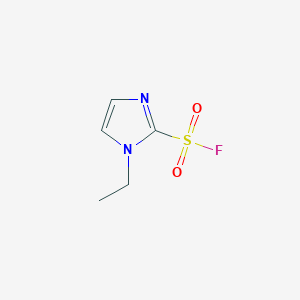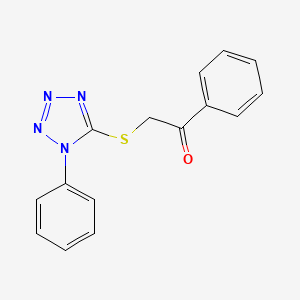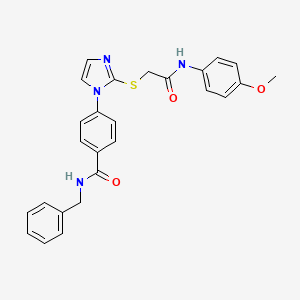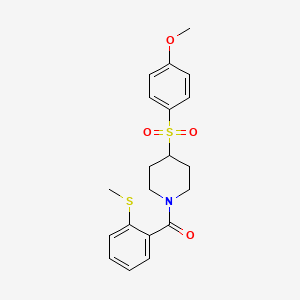
1-Ethylimidazole-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylimidazole-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1936128-42-5 . It is a derivative of imidazole, a heterocyclic compound. The molecule is approximately planar .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . A one-pot Pd-catalyzed reaction of aryl iodides with DABSO and Selectfluor provides aryl sulfonyl fluorides in good yields .Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Mecanismo De Acción
1-Ethylimidazole-2-sulfonyl fluoride inhibits serine proteases by irreversibly binding to the active site of the enzyme. The sulfonyl fluoride group of this compound reacts with the serine residue of the enzyme, forming a covalent bond and preventing the enzyme from functioning properly. This mechanism of action makes this compound a potent and selective inhibitor of serine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of serine proteases in blood coagulation, inflammation, and cancer. This compound has also been used to study the role of serine proteases in the immune system, cardiovascular system, and nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethylimidazole-2-sulfonyl fluoride has several advantages as a serine protease inhibitor for lab experiments. It is a potent and selective inhibitor of serine proteases, making it a useful tool for investigating the function of specific enzymes. This compound is also stable in a variety of solvents, allowing it to be used in a range of experimental conditions.
However, there are also limitations to the use of this compound in lab experiments. It is an irreversible inhibitor, meaning that once it binds to an enzyme, it cannot be removed. This can make it difficult to control the level of inhibition in an experiment. Additionally, this compound can react with other nucleophiles in the experimental system, leading to non-specific inhibition.
Direcciones Futuras
For research on 1-Ethylimidazole-2-sulfonyl fluoride include the development of new inhibitors and the investigation of its therapeutic potential for various diseases.
Métodos De Síntesis
1-Ethylimidazole-2-sulfonyl fluoride is synthesized by reacting 1-ethylimidazole with sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
1-Ethylimidazole-2-sulfonyl fluoride is widely used in scientific research as a serine protease inhibitor. It has been used to study the role of serine proteases in a variety of biological processes such as blood coagulation, inflammation, and cancer. This compound is also used as a tool to investigate the function of specific serine proteases in various biological systems.
Propiedades
IUPAC Name |
1-ethylimidazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O2S/c1-2-8-4-3-7-5(8)11(6,9)10/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAUNYFNFHDYQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2393440.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B2393442.png)
![(3S,4R)-3-(Aminomethyl)-8-oxaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B2393446.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2393447.png)

![3-(2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one](/img/structure/B2393451.png)

![N-[(2-Pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2393453.png)

![3-(4-Methylbenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2393456.png)
![N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)amine](/img/structure/B2393457.png)
![Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2393458.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2393460.png)